A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of the spectral characteristics of this molecule, alongside practical, field-proven methodologies for data acquisition and interpretation.
Introduction: The Structural Significance of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione
The protection of amine functionalities is a critical step in modern organic synthesis, particularly in medicinal chemistry and the development of complex molecular architectures.[1] The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1] The title compound, 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione, incorporates this key protecting group on a 2-aminopyridine scaffold, which is then linked to an isoindoline-1,3-dione (phthalimide) moiety. Understanding the precise structural features of this molecule through NMR spectroscopy is paramount for reaction monitoring, quality control, and the elucidation of its chemical behavior.
This guide will present a detailed, predicted ¹H and ¹³C NMR spectral analysis based on the well-established chemical shifts of its constituent fragments: the Boc-protected aminopyridine, the phthalimide group, and the methylene bridge. Furthermore, a comprehensive experimental protocol for obtaining high-quality NMR data is provided, ensuring reproducibility and accuracy.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione. These predictions are based on the analysis of structurally similar compounds reported in the literature.[2][3][4][5][6] The spectra are assumed to be recorded in deuterated chloroform (CDCl₃) at room temperature, with tetramethylsilane (TMS) as the internal standard.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Boc (-C(CH₃)₃) | ~ 1.50 | s | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is a definitive indicator of successful Boc protection.[1] |
| Methylene (-CH₂-) | ~ 4.8 - 5.0 | s | 2H | The chemical shift of this methylene bridge is influenced by the adjacent aromatic pyridine ring and the nitrogen of the isoindoline-1,3-dione. |
| Pyridine-H (H-3) | ~ 7.0 - 7.2 | d | 1H | The exact shift and coupling constant will depend on the electronic environment of the pyridine ring. |
| Pyridine-H (H-5) | ~ 7.8 - 8.0 | dd | 1H | Expected to be a doublet of doublets due to coupling with H-3 and H-6. |
| Pyridine-H (H-6) | ~ 8.2 - 8.4 | d | 1H | Typically the most downfield proton on the 2-aminopyridine ring. |
| Phthalimide-H | ~ 7.70 - 7.75 | m | 2H | The two protons of the phthalimide ring closer to the carbonyl groups. |
| Phthalimide-H | ~ 7.80 - 7.85 | m | 2H | The two protons of the phthalimide ring further from the carbonyl groups. |
| Boc (-NH-) | ~ 7.5 - 8.5 | br s | 1H | The chemical shift of the NH proton can be broad and is highly dependent on solvent and concentration. It may also undergo exchange with residual water in the solvent, leading to further broadening or disappearance of the signal.[1] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Boc (-C(C H₃)₃) | ~ 28.3 | The three equivalent methyl carbons of the tert-butyl group.[7] |
| Methylene (-C H₂-) | ~ 41.0 | The chemical shift is influenced by the neighboring nitrogen and aromatic ring. |
| Boc (-C (CH₃)₃) | ~ 80.5 | The quaternary carbon of the tert-butyl group.[7] |
| Phthalimide (Aromatic CH) | ~ 123.5 | The two carbons of the phthalimide ring further from the carbonyl groups. |
| Phthalimide (Aromatic C) | ~ 132.0 | The two quaternary carbons of the phthalimide ring to which the benzene ring is fused. |
| Phthalimide (Aromatic CH) | ~ 134.2 | The two carbons of the phthalimide ring closer to the carbonyl groups. |
| Pyridine (C-3, C-5) | ~ 115 - 140 | The precise chemical shifts will depend on the substitution pattern and electronic effects. |
| Pyridine (C-2, C-4, C-6) | ~ 145 - 155 | The carbons directly attached to nitrogen or the amino group will be further downfield. |
| Boc (-C =O) | ~ 153.0 | The carbonyl carbon of the Boc protecting group.[7] |
| Phthalimide (-C =O) | ~ 167.8 | The two equivalent carbonyl carbons of the phthalimide group are characteristically found in this region.[4] |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, unambiguous NMR data for 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
1. Sample Preparation:
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good choice for this compound due to its expected solubility and the minimal interference of the residual solvent peak with the analyte signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining good signal-to-noise in a reasonable acquisition time on modern NMR spectrometers.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion, particularly in the aromatic region of the ¹H NMR spectrum.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridine and phthalimide ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for connecting the different fragments of the molecule (e.g., correlating the methylene protons to the carbons of the pyridine and isoindoline rings).
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration and Multiplicity Analysis: Integrate all signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
Visualization of Key Structural Features and Experimental Workflow
To visually represent the molecular structure and the logical flow of the NMR analysis, the following diagrams are provided.
Caption: Key functional groups of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione.
Caption: Recommended workflow for the complete NMR analysis of the title compound.
Conclusion
The structural elucidation of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione via ¹H and ¹³C NMR spectroscopy is a critical aspect of its chemical characterization. By understanding the expected chemical shifts of its constituent fragments and employing a robust experimental protocol, researchers can confidently verify the identity, purity, and structure of this compound. The combination of 1D and 2D NMR techniques provides a powerful toolkit for unambiguous spectral assignment and structural validation, ensuring the integrity of subsequent research and development activities.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. Available at: [Link]
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. Available at: [Link]
-
1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... - ResearchGate. Available at: [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - The Royal Society of Chemistry. Available at: [Link]
-
Selected 13 C-NMR chemical shift of naphthalimide compounds in CDCl 3 - ResearchGate. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]
-
Scholars Research Library - Der Pharma Chemica. Available at: [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC. Available at: [Link]
-
Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines - Scirp.org. Available at: [Link]
-
13 C NMR spectrum of phthalimide analog. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
STD-NMR of 2-aminopyridine and isovanillin with BSA: (A) reference 1 H... - ResearchGate. Available at: [Link]
-
Phthalimide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 6. scirp.org [scirp.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
